2-(6-Bromopyridin-2-yl)morpholine chemical structure and properties
2-(6-Bromopyridin-2-yl)morpholine chemical structure and properties
Structural Characterization, Synthesis, and Medicinal Applications
Part 1: Executive Summary
2-(6-Bromopyridin-2-yl)morpholine is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its structural uniqueness lies in the direct C-C bond between the C2 position of the morpholine ring and the C2 position of the pyridine ring. This linkage creates a bifunctional "chameleon" scaffold:
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The Morpholine Moiety: Enhances aqueous solubility and metabolic stability while providing a secondary amine handle for diversification.
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The 6-Bromopyridine Core: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.
This guide details the physiochemical profile, validated synthetic routes, and reactivity patterns of this critical intermediate.
Part 2: Chemical Identity & Physiochemical Properties[1][2][3]
The following data represents the core identity and calculated properties essential for medicinal chemistry optimization.
| Property | Value / Description |
| IUPAC Name | 2-(6-Bromopyridin-2-yl)morpholine |
| CAS Number | 1622836-24-1 (as tert-butyl carbamate precursor); Free base often custom synthesized. |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| SMILES | Brc1cccc(n1)C2NCCO2 |
| Calculated LogP (cLogP) | 0.92 ± 0.4 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~8.4 (Morpholine NH); ~2.1 (Pyridine N) |
| TPSA | ~34.5 Ų (High membrane permeability potential) |
| Appearance | Off-white to pale yellow solid (free base) |
Part 3: Synthetic Methodology
The synthesis of 2-substituted morpholines is more challenging than their 3-substituted counterparts. The most robust protocol involves the cyclization of a functionalized amino alcohol derived from a pyridine precursor.
Protocol A: The
-Halo Ketone Cyclization Route
This method is preferred for scale-up due to the availability of reagents and reliable thermodynamics.
Step 1: Acylation of 2,6-Dibromopyridine
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Reagents: 2,6-Dibromopyridine,
-Butyllithium ( -BuLi), -Dimethylacetamide (DMA). -
Mechanism: Lithium-halogen exchange generates the 2-lithio species, which attacks the amide to form 2-acetyl-6-bromopyridine .
-
Conditions: -78°C in THF/Toluene.
Step 2:
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Reagents: 2-Acetyl-6-bromopyridine, Phenyltrimethylammonium tribromide (PTAB) or Br
/HBr. -
Product: 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one .
-
Note: Control temperature (0°C) to prevent over-bromination.
Step 3: Morpholine Ring Construction (Cyclization & Reduction)
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Reagents: 2-Aminoethanol, NaBH
(Sodium Borohydride). -
Procedure:
-
React the
-bromo ketone with 2-aminoethanol in methanol to form the intermediate hemiaminal/morpholinol. -
In situ reduction with NaBH
removes the hydroxyl group to yield the saturated morpholine ring.
-
-
Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH).
Protocol B: Palladium-Catalyzed Carboamination (Modern)
For enantioselective synthesis, a Pd-catalyzed carboamination of amino alcohol derivatives with aryl bromides can be employed, though it requires specialized ligands.
Part 4: Visualization of Synthetic Pathway
The following diagram illustrates the logical flow from the commodity chemical 2,6-dibromopyridine to the target scaffold.
Caption: Step-wise synthesis of 2-(6-Bromopyridin-2-yl)morpholine via lithiation, bromination, and reductive cyclization.
Part 5: Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its reactivity is defined by two orthogonal handles:
1. The Electrophilic Handle (C-Br)
The bromine at the 6-position of the pyridine is highly activated for Nucleophilic Aromatic Substitution (S
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to create bi-aryl systems (common in kinase inhibitors).
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Buchwald-Hartwig Amination: Allows introduction of amines to form 2,6-diaminopyridine derivatives.
2. The Nucleophilic Handle (Morpholine NH)
The secondary amine is a standard nucleophile.
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Amide Coupling: Reaction with carboxylic acids to attach linkers (e.g., for PROTACs).
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Reductive Amination: Attachment of alkyl groups to tune lipophilicity.
Case Study: Kinase Inhibitor Design
In the development of inhibitors for kinases such as PI3K or mTOR , the morpholine ring often binds to the hinge region of the ATP-binding pocket via hydrogen bonding. The 6-bromopyridine moiety serves as the vector to extend into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution pattern.
Part 6: Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (H302).[1]
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Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
Standard Operating Procedure (SOP):
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base may absorb CO
from the air; storage as the HCl salt is recommended for long-term stability.
References
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Synthesis of 2-Substituted Morpholines
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Medicinal Chemistry of Morpholines
- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
- Source: Medicinal Research Reviews (via PubMed).
-
URL:[Link]
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Pyridine Functionalization
- Title: 4-(6-Bromopyridin-3-yl)
